molecular formula C22H39NO3 B14205451 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- CAS No. 791757-54-5

1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-

Cat. No.: B14205451
CAS No.: 791757-54-5
M. Wt: 365.5 g/mol
InChI Key: UAAUTNFGEOTNNE-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- is an organic compound with the molecular formula C22H39NO3 It is a derivative of 1,3-propanediol, featuring an amino group and a phenyl group substituted with an undecyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-propanediol with an appropriate amine and a phenyl derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity. The scalability of the synthesis process is crucial for its commercial viability .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: A simpler analog without the phenyl and undecyloxy groups.

    2-Amino-2-methyl-1,3-propanediol: Features a methyl group instead of the phenyl and undecyloxy groups.

    Fingolimod Hydrochloride: A structurally related compound used in medicine.

Uniqueness

1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecyloxy chain enhances its hydrophobicity, while the phenyl group contributes to its stability and reactivity .

Properties

CAS No.

791757-54-5

Molecular Formula

C22H39NO3

Molecular Weight

365.5 g/mol

IUPAC Name

2-amino-2-[2-(4-undecoxyphenyl)ethyl]propane-1,3-diol

InChI

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-17-26-21-13-11-20(12-14-21)15-16-22(23,18-24)19-25/h11-14,24-25H,2-10,15-19,23H2,1H3

InChI Key

UAAUTNFGEOTNNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N

Origin of Product

United States

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